methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

Description

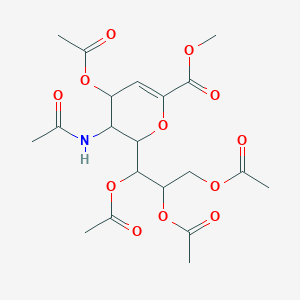

Methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a complex sialic acid derivative with significant relevance in medicinal chemistry, particularly as a synthetic intermediate for antiviral agents. Structurally, it features a dihydropyran ring substituted with acetamido, acetyloxy, and triacetyloxypropyl groups. The compound is synthesized through multi-step acetylation and esterification reactions. For instance, describes the acetylation of precursor compounds using acetic anhydride and sulfuric acid, followed by purification via column chromatography . This compound is closely related to Zanamivir Amine Triacetate Methyl Ester (CAS: 139110-70-6), a precursor of the antiviral drug Zanamivir, but differs in the substitution at position 4 (acetyloxy vs. amino group) . Its molecular formula is C₁₈H₂₆N₂O₁₀, with a molecular weight of 430.41 g/mol .

Properties

IUPAC Name |

methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTLYEOULACYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 505.47 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including acetamido and acetyloxy groups.

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes through competitive inhibition or allosteric mechanisms.

- Receptor Interaction : It has been shown to bind to certain receptors, potentially influencing signaling pathways involved in inflammation and cellular metabolism.

- Antioxidant Properties : The presence of acetamido and acetyloxy groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Enzyme inhibition | Modulates enzyme activity | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Study 1: Antioxidant Activity

In a study examining the antioxidant properties of this compound, researchers found that the compound effectively reduced oxidative stress in vitro by scavenging reactive oxygen species (ROS). This suggests potential applications in preventing oxidative damage in various diseases.

Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory effects. It was observed that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This indicates its potential role in managing inflammatory conditions.

Study 3: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects of the compound on various cancer cell lines demonstrated that it induced apoptosis at specific concentrations. The mechanism involved mitochondrial dysfunction and activation of caspase pathways. These findings highlight its potential as an anticancer agent.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate":

1. Identification and Structure

- The compound "this compound" can also be referred to as methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate .

- Its molecular formula is C20H27NO12, with a molecular weight of 473.4 g/mol .

- Other synonyms include N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester, and (1S,2R)-1-((2R,3R,4S)-3-Acetamido-4-acetoxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate .

2. Related Compounds and Research Applications

- Anticancer Agents: Research has been conducted on pyrazolo-pyridine derivatives, pyrrole-pyrimidines, and pyrido-pyrimidines as potential anticancer agents . These compounds have shown activity against cancer cell lines like MCF-7, Hela, and HCT116, inducing cell cycle arrest and apoptosis . They often target CDK2, CDK9, and CDK4/6 enzymes, which are crucial in cell cycle regulation .

- CDK and COX-2 Inhibition: Some diaryl pyrazole compounds with a methylsulfonyl group have shown potential as inhibitors of CDK2 and cyclooxygenase-2 (COX-2), demonstrating anticancer properties .

- Other Related Compounds:

- methyl (2S,4S,5R,6S)-5-acetamido-4-acetyloxy-2-[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]oxyoxan-4-yl]oxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate .

- methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate .

- methyl (4R,5S,6R)-5-acetamido-4-acetyloxy-2,3-dihydroxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate are best understood through comparison with analogous compounds:

Structural Analogues

Zanamivir Amine Triacetate Methyl Ester (CAS: 139110-70-6) Structure: Features a 4-amino group instead of 4-acetyloxy. Role: Direct precursor to Zanamivir, a neuraminidase inhibitor used against influenza. Key Difference: The amino group at position 4 is critical for binding to the viral neuraminidase active site, whereas the acetyloxy group in the target compound likely reduces antiviral activity but enhances stability during synthesis .

(1S,2R)-1-((3R,4S)-3-Acetamido-4-Acetoxy-6-(Methoxycarbonyl)-3,4-Dihydro-2H-Pyran-2-yl)Propane-1,2,3-Triyl Triacetate (Compound 5 in ) Structure: Nearly identical to the target compound but includes an additional methoxycarbonyl group. Synthesis: Prepared via acetylation of compound 4 using triphenylphosphine hydrobromide in methanol .

Methyl (3R,4S)-3-Acetamido-4-Hydroxy-2-((1R,2R)-1,2,3-Trihydroxypropyl)-3,4-Dihydro-2H-Pyran-6-Carboxylate (Compound 6 in )

- Structure : Replaces acetyloxy groups with hydroxyls, reducing hydrophobicity.

- Application : Intermediate in deprotected sialic acid derivatives, useful for studying glycosylation .

Physicochemical and Functional Properties

Key Observations

- Synthetic Utility : Acetylated derivatives like the target compound are often preferred intermediates due to their stability under acidic/basic conditions, whereas hydroxylated variants (e.g., Compound 6) require protective group strategies .

- Biological Relevance : While Zanamivir derivatives target viral neuraminidase, the acetyloxy variant may serve as a scaffold for prodrug development or glycomimetics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl 3-acetamido-4-acetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound requires precise control over acetyl and acetamido group protection/deprotection. A stepwise approach, as seen in analogous syntheses (e.g., selective hydrolysis of acetyl groups under mild acidic conditions at 0–5°C), minimizes side reactions . Optimization should include:

- Reagent stoichiometry : Use 1.2–1.5 equivalents of acetylating agents to ensure complete substitution.

- Temperature gradients : Maintain <10°C during acylation to prevent decomposition.

- Analytical validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and NMR (e.g., δ 2.0–2.3 ppm for acetyl protons) .

Q. How can researchers confirm the stereochemical integrity of the 1,2,3-triacetyloxypropyl substituent in the compound?

- Methodological Answer : Utilize a combination of:

- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., axial vs. equatorial positions) .

- NOESY NMR : Detect through-space interactions between the triacetyloxypropyl group and adjacent protons on the pyran ring .

- Comparative optical rotation : Match observed [α]D with reported values for analogous diastereomers (e.g., ±10° variation indicates stereochemical drift) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water 65:35) to detect and remove trace impurities (<0.5%) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via LC-MS:

- Dominant pathway at pH <5 : Hydrolysis of the acetyloxy group to form free hydroxyl derivatives (m/z +18).

- Dominant pathway at pH >7 : Ring-opening of the dihydropyran moiety (m/z -86) .

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) with purified proteins.

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses, focusing on hydrogen bonds between acetamido groups and active-site residues.

- Mutagenesis assays : Validate docking predictions by mutating key residues (e.g., Ser195 in hydrolases) and measuring activity loss .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.

- Co-solvency studies : Blend solvents (e.g., DMSO/water) to enhance solubility while maintaining stability.

- Dynamic light scattering (DLS) : Detect aggregation in poor solvents (e.g., particle size >500 nm in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.